2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
Molecular Formula |
C17H10BrFN2O2S2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9- |
InChI Key |
SVDQQYWTCOLVHL-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Reactants :
-
Conditions :
-
Mechanism :
Table 1: Reaction Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 20 | 89 | |
| AcONa | Toluene | 110 | 60 | 87 | |
| Piperidine | Ethanol | 150 | 20 | 72 |
Amide Bond Formation: Attachment of the Bromobenzamide Moiety
The thiazolidine core is coupled with 2-bromobenzamide to form the final compound. This step involves nucleophilic acyl substitution or amide coupling .
Key Reaction Steps:
-
Reactants :
-
Thiazolidine intermediate : 5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-amine.
-
2-Bromobenzoyl chloride : Prepared from 2-bromobenzoic acid using thionyl chloride.
-
-
Conditions :
-
Mechanism :
-
The amine group on the thiazolidine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, forming an amide bond.
-
Table 2: Amide Coupling Conditions
Purification and Characterization
Post-synthesis, the compound undergoes rigorous purification and analytical validation.
Purification Methods:
Characterization Techniques:
Table 3: Spectral Data
| Technique | Key Peaks/Observations | Source |
|---|---|---|
| ¹H NMR | δ 8.02 (NH), 7.26 (CH), 4.43 (CH₂) | |
| IR | 1689 (C=O), 1229 (C-N), 1156 (C-O-C) | |
| MS | m/z 437.3 (M⁺) |
Challenges and Optimization Strategies
Regioselectivity and Stereoselectivity:
Solvent and Catalyst Selection:
-
Ethanol : Preferred for Knoevenagel reactions due to low viscosity and high microwave absorption.
-
Piperidine : Acts as a base and catalyst, enhancing reaction rates.
Comparative Analysis of Synthesis Routes
Table 4: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Heating |
|---|---|---|
| Reaction Time | 20–60 minutes | 6–18 hours |
| Yield | 72–98% | 58–79% |
| Energy Efficiency | High | Low |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially altering the thiazolidinone ring or the benzylidene group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo, fluoro) generally increase melting points due to enhanced dipole interactions .
- Hydroxyl and methoxy groups improve solubility in polar solvents and facilitate hydrogen bonding, as seen in Compounds 28 and 40 .
- Bulkier substituents (e.g., isopropyl in Compound 40) correlate with reduced yields, likely due to steric hindrance during synthesis .
Spectroscopic Characterization
All analogs were validated via $ ^1H $-NMR and mass spectrometry (MS):
Biological Activity
2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound exhibits unique structural characteristics, including a thiazolidinone ring and a bromo-substituted benzamide moiety, which contribute to its pharmacological potential. The molecular formula is with a molecular weight of approximately 425.3 g/mol.
While the exact mechanism of action for 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not fully elucidated, preliminary studies suggest that it interacts with various biological macromolecules, potentially influencing enzyme activity and metabolic pathways. This interaction may lead to significant therapeutic effects, particularly in cancer treatment and antimicrobial applications.
Antitumor Activity
Research indicates that compounds structurally similar to 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibit notable antitumor properties. For instance, thiazolidinone derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 8.78 ± 3.62 |
| Compound B | NCI-H358 (Lung) | 6.68 ± 15 |
| Compound C | MCF7 (Breast) | Not specified |
These findings suggest that the compound may serve as a lead for developing new antitumor agents .
Antimicrobial Activity
The antimicrobial efficacy of 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been evaluated against both Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Bacillus subtilis | Effective |
These findings highlight its potential as an antimicrobial agent, comparable or superior to established antibiotics .
Study 1: Antitumor Efficacy
A study explored the antitumor activity of various thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating the compound's potential as an effective anticancer drug.
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial properties of thiazolidinone derivatives. The study compared the effectiveness of these compounds against several pathogens and found that those similar to 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]benzamide exhibited superior antibacterial activity compared to standard treatments like norfloxacin and chloramphenicol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
